Regioisomeric Precision: 3‑Carboxylic Acid vs. 5‑Carboxylic Acid Determines APJ Agonist Potency
The target compound (3‑carboxylic acid, 2) delivers an EC₅₀ of 21.5 μM when coupled to L‑cyclohexylglycine, whereas its regioisomer 3‑(2,6‑dimethoxyphenyl)‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑5‑carboxylic acid (34b) yields the amide 1a, which is devoid of APJ agonist activity at concentrations up to 100 μM . This demonstrates that the position of the carboxylic acid on the pyrazole ring is a binary efficacy switch, not a modulatory variable.
| Evidence Dimension | APJ functional agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 21.5 ± 5 μM (compound 1, amide derived from target acid 2) |
| Comparator Or Baseline | EC₅₀ > 100 μM (compound 1a, amide derived from 5‑carboxylic acid regioisomer 34b) |
| Quantified Difference | > 4.7‑fold loss; complete loss of measurable agonism |
| Conditions | Calcium‑mobilisation assay in CHO‑K1 cells stably expressing human APJ receptor; compounds tested at 0.1–100 μM |
Why This Matters
Procuring the 5‑carboxylic acid regioisomer (or a mixture of regioisomers) will produce an inactive chemotype, making CAS‑specific sourcing mandatory for any APJ‑directed program.
- [1] Narayanan, S.; Maitra, R.; Deschamps, J. R.; Bortoff, K.; Thomas, J. B.; Zhang, Y.; Warner, K.; Vasukuttan, V.; Decker, A.; Runyon, S. P. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor. Bioorg. Med. Chem. 2016, 24 (16), 3758–3770. https://doi.org/10.1016/j.bmc.2016.06.018. View Source
